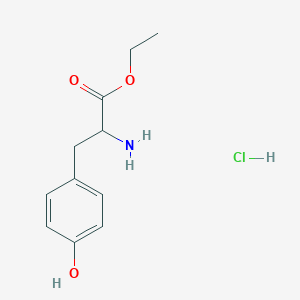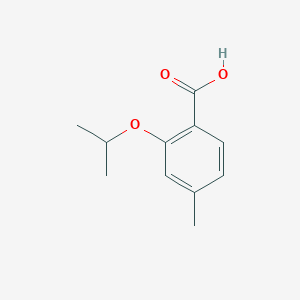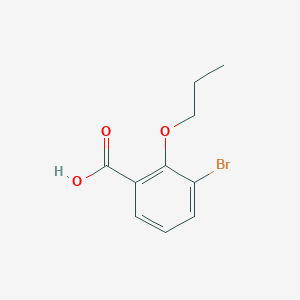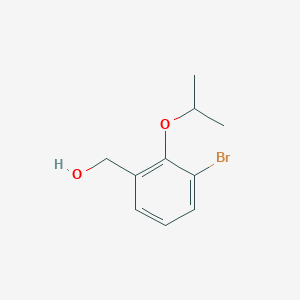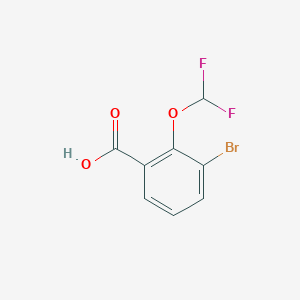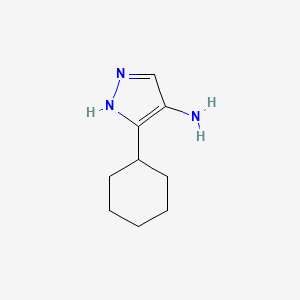
1,1,1-Trifluoro-5-methylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-5-methylhexan-3-one (TFM) is a fluorinated derivative of hexan-3-one, a cyclic ketone found in trace amounts in nature. TFM is a versatile synthetic molecule that has been used in a variety of scientific applications, including synthesis, drug discovery, and biochemical research. Its unique properties, such as its low volatility, high solubility, and low toxicity, make it an ideal reagent for a variety of research applications.
科学的研究の応用
1,1,1-Trifluoro-5-methylhexan-3-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a reactant in drug discovery, and as a tool for studying biochemical and physiological processes. In organic synthesis, 1,1,1-Trifluoro-5-methylhexan-3-one is used as a reagent to synthesize a variety of compounds, including fluorinated compounds and other organofluorine compounds. In drug discovery, 1,1,1-Trifluoro-5-methylhexan-3-one is used as a reactant to synthesize a variety of compounds, including drugs and pharmaceuticals. In biochemical and physiological research, 1,1,1-Trifluoro-5-methylhexan-3-one has been used to study the effects of fluorinated compounds on enzymes, proteins, and other biological molecules.
作用機序
The mechanism of action of 1,1,1-Trifluoro-5-methylhexan-3-one is not fully understood, but it is known to interact with a variety of biological molecules, including enzymes and proteins. 1,1,1-Trifluoro-5-methylhexan-3-one has been found to interact with the active site of enzymes, leading to inhibition of enzyme activity. It has also been found to interact with proteins, leading to changes in protein structure and function. Furthermore, 1,1,1-Trifluoro-5-methylhexan-3-one has been found to interact with DNA, leading to changes in DNA structure and function.
Biochemical and Physiological Effects
1,1,1-Trifluoro-5-methylhexan-3-one has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1,1,1-Trifluoro-5-methylhexan-3-one is a potent inhibitor of enzymes, leading to inhibition of enzyme activity. It has also been found to interact with proteins, leading to changes in protein structure and function. Furthermore, 1,1,1-Trifluoro-5-methylhexan-3-one has been found to interact with DNA, leading to changes in DNA structure and function. In vivo studies have demonstrated that 1,1,1-Trifluoro-5-methylhexan-3-one is capable of crossing the blood-brain barrier, suggesting that it may have neurological effects.
実験室実験の利点と制限
1,1,1-Trifluoro-5-methylhexan-3-one has a number of advantages for use in laboratory experiments. It is a low volatility compound, making it easy to handle and store. It is also highly soluble in a variety of solvents, making it easy to use in a variety of experiments. Furthermore, 1,1,1-Trifluoro-5-methylhexan-3-one is relatively non-toxic, making it safe to use in laboratory experiments. However, 1,1,1-Trifluoro-5-methylhexan-3-one is also relatively expensive, making it cost-prohibitive for some experiments.
将来の方向性
1,1,1-Trifluoro-5-methylhexan-3-one has a wide range of potential future applications. It could be used as a tool for drug discovery, as it has been shown to interact with enzymes and proteins. It could also be used to study the effects of fluorinated compounds on biochemical and physiological processes. Furthermore, 1,1,1-Trifluoro-5-methylhexan-3-one could be used as a reagent in organic synthesis, as it has been used to synthesize a variety of compounds. Finally, 1,1,1-Trifluoro-5-methylhexan-3-one could be used as a tool for studying the effects of fluorinated compounds on DNA structure and function.
合成法
1,1,1-Trifluoro-5-methylhexan-3-one can be synthesized through a variety of methods, including the reaction of trifluoromethyl iodide with hexan-3-one, the reaction of trifluoromethyl iodide with 1,3-dibromo-5-methylhexan-2-one, and the reaction of trifluoromethyl iodide with 1,3-dibromo-5-methylhexan-2-ol. The most commonly used method is the reaction of trifluoromethyl iodide with hexan-3-one. This reaction yields 1,1,1-Trifluoro-5-methylhexan-3-one in high yields, with yields of up to 98%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures ranging from 0°C to 10°C.
特性
IUPAC Name |
1,1,1-trifluoro-5-methylhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c1-5(2)3-6(11)4-7(8,9)10/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQYDGKDBQKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-5-methylhexan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

